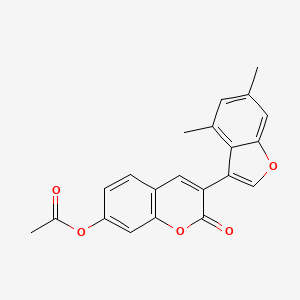

3-(4,6-dimethyl-1-benzofuran-3-yl)-2-oxo-2H-chromen-7-yl acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(4,6-dimethyl-1-benzofuran-3-yl)-2-oxo-2H-chromen-7-yl acetate, also known as DBCO-PEG4-CH2CO2H, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a derivative of coumarin and is widely used in various fields, including medicinal chemistry, bioconjugation, and drug delivery.

Aplicaciones Científicas De Investigación

Chemical Rearrangements and Structural Investigations

- Thermal and Photochemical Rearrangements : The oxidation of 3-substituted 2-methylbenzofurans demonstrates the formation of quinone methide, which upon photoisomerization leads to chromene derivatives. This process highlights the compound's utility in studying thermal and photochemical rearrangements within organic molecules (Adam et al., 1994).

- Spectroscopic and Computational Analysis : A detailed investigation on the structural and spectroscopic characteristics of a closely related compound, (4,6-dimethyl-benzofuran-3-yl)-acetic acid hydrazide, was conducted. This study used various spectroscopic methods and quantum chemical computations, providing insights into the molecule's nature through AIM and NCI analysis, along with NBO, NLO, FMO, MEP, and thermodynamic properties assessments (Khemalapure et al., 2020).

Synthetic Applications and Biological Evaluations

- Antimycobacterial Analogues : Research into the structure-activity relationship of benzofuro[3,2-f][1]-benzopyran analogues, which are selective inhibitors of mycobacterial growth, led to the synthesis of various furo[3,2-f]chromenes derivatives. Some analogues exhibited significantly increased activity against Mycobacterium smegmatis and Mycobacterium tuberculosis (Alvey et al., 2008).

- Nucleophilic Reactivity and Synthesis of Novel Compounds : A novel 3-chloro-3-(4,9-dimethoxy-5-oxo-5H-furo[3,2-g]chromen-6-yl)prop-2-enal was synthesized and its reactivity with mono- and di-nitrogen nucleophiles explored. This work led to the creation of new benzofuran derivatives with potential applications in pharmaceutical chemistry (Ali et al., 2020).

Novel Syntheses and Material Applications

- Chelatofore Functionalized Spiropyrans : The synthesis of a novel chelatofore functionalized spiropyran highlights its potential in material science applications, particularly due to its pi-pi stacking and C-H...O interactions, which may be relevant for developing new materials with specific optical or electronic properties (Bulanov et al., 2009).

Mecanismo De Acción

Target of Action

. This suggests that the compound may interact with a variety of cellular targets, potentially including enzymes, receptors, and other proteins involved in these pathways.

Biochemical Pathways

These could potentially include pathways related to cell growth and proliferation, oxidative stress response, and viral replication.

Pharmacokinetics

. These properties would be crucial in determining the bioavailability of the compound, as well as its distribution within the body, its metabolic transformation, and its eventual excretion.

Propiedades

IUPAC Name |

[3-(4,6-dimethyl-1-benzofuran-3-yl)-2-oxochromen-7-yl] acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16O5/c1-11-6-12(2)20-17(10-24-19(20)7-11)16-8-14-4-5-15(25-13(3)22)9-18(14)26-21(16)23/h4-10H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAWAVGRRSDOTEV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)OC=C2C3=CC4=C(C=C(C=C4)OC(=O)C)OC3=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4,6-dimethyl-1-benzofuran-3-yl)-2-oxo-2H-chromen-7-yl acetate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclohexyl-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-(propan-2-yl)propanamide](/img/structure/B2883247.png)

![5-(3-chlorophenyl)-6-((2-methoxyethyl)amino)-1,3-dimethylfuro[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2883249.png)

![9-(4-fluorophenyl)-1,7-dimethyl-3-(3-phenylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![6-[3-(6-Oxo-3-phenylpyridazin-1-yl)azetidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2883261.png)

![2-(3-chlorobenzyl)-N-cyclopentyl-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2883266.png)

![methyl 4-methoxy-3-(N-(pyrazolo[1,5-a]pyridin-5-yl)sulfamoyl)benzoate](/img/structure/B2883269.png)